1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a nitrile group (-C≡N) attached to the 5th carbon and a methyl group (-CH3) attached to the 1st nitrogen. The 2,4-dioxo- indicates there are two carbonyl groups (=O) at the 2nd and 4th positions .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of derivatives of 5-hydroxyuracil with various reagents .Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. It would have a planar ring structure based on the pyrimidine, with the various functional groups attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitrile group could undergo hydrolysis, reduction, or addition reactions. The carbonyl groups might be involved in nucleophilic addition reactions or could form hydrates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties that could be predicted include its polarity, solubility, and reactivity. For example, the presence of the polar nitrile and carbonyl groups would likely make this compound polar .Scientific Research Applications
Synthesis and Biological Activity
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its derivatives have been extensively studied for their wide range of biological activities. The compound's derivatives are particularly noted for their potential in vitro anti-inflammatory activity. A study by Gondkar et al. (2013) synthesized substituted tetrahydropyrimidine derivatives and evaluated their in-vitro anti-inflammatory efficacy using the inhibition of protein denaturation method. The results revealed potent in-vitro anti-inflammatory activity across almost all tested compounds, suggesting the necessity for further investigation to clarify the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).
Epigenetic Modulation and Cancer Treatment
The role of chemical compounds, including pyrimidine derivatives, in epigenetic modulation, has garnered significant interest, particularly in the context of cancer treatment. DNA methyltransferase inhibitors, for instance, have demonstrated the ability to inhibit hypermethylation and restore suppressor gene expression, exerting antitumor effects in both in vitro and in vivo models. While the specific application of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in this context is not directly cited, the relevance of pyrimidine derivatives in the synthesis of DNA methyltransferase inhibitors highlights the compound's potential utility in developing novel cancer therapies (Goffin & Eisenhauer, 2002).
Drug Development and Chemical Synthesis
The pyrimidine core is a key precursor in the medicinal and pharmaceutical industries, underscoring the importance of compounds like 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in drug development. Parmar et al. (2023) discussed the synthesis of pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts, indicating the compound's applicability in developing drugs with potential therapeutic benefits (Parmar, Vala, & Patel, 2023).
Future Directions
properties
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-9-3-4(2-7)5(10)8-6(9)11/h3H,1H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJSNMJWGAJURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284185 | |
Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
CAS RN |
7465-66-9 | |
Record name | 1,2,3,4-Tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7465-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 36158 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007465669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7465-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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